Cas no 74695-17-3 (1,3-Diethyl 2-({[2-(methoxycarbonyl)thiophen-3-yl]amino}methylidene)propanedioate)

1,3-Diethyl 2-({[2-(methoxycarbonyl)thiophen-3-yl]amino}methylidene)propanedioate is a specialized organic compound featuring a thiophene-based scaffold with ester and amino functionalities. Its structure combines a propanedioate core with a methoxycarbonyl-substituted thiophene moiety, making it a versatile intermediate in synthetic chemistry. The presence of reactive sites, including the enamine and ester groups, allows for further functionalization, facilitating applications in heterocyclic synthesis and pharmaceutical research. This compound is particularly valuable for constructing complex molecular architectures due to its stability and compatibility with various reaction conditions. Its well-defined structure ensures reproducibility in synthetic pathways, making it a reliable choice for advanced chemical synthesis.
1,3-Diethyl 2-({[2-(methoxycarbonyl)thiophen-3-yl]amino}methylidene)propanedioate structure
74695-17-3 structure
Product Name:1,3-Diethyl 2-({[2-(methoxycarbonyl)thiophen-3-yl]amino}methylidene)propanedioate
CAS No:74695-17-3
MF:C14H17NO6S
MW:327.35288310051
CID:5704037
PubChem ID:2807581
Update Time:2025-06-11

1,3-Diethyl 2-({[2-(methoxycarbonyl)thiophen-3-yl]amino}methylidene)propanedioate Chemical and Physical Properties

Names and Identifiers

    • CS-0361258
    • AKOS025392815
    • Diethyl 2-(((2-(methoxycarbonyl)thiophen-3-yl)amino)methylene)malonate
    • 74695-17-3
    • BS-5852
    • diethyl ({[2-(methoxycarbonyl)-3-thienyl]amino}methylene)malonate
    • 1,3-diethyl 2-({[2-(methoxycarbonyl)thiophen-3-yl]amino}methylidene)propanedioate
    • 1,3-diethyl2-({[2-(methoxycarbonyl)thiophen-3-yl]amino}methylidene)propanedioate
    • diethyl 2-[[(2-methoxycarbonylthiophen-3-yl)amino]methylidene]propanedioate
    • 1,3-Diethyl 2-({[2-(methoxycarbonyl)thiophen-3-yl]amino}methylidene)propanedioate
    • Inchi: 1S/C14H17NO6S/c1-4-20-12(16)9(13(17)21-5-2)8-15-10-6-7-22-11(10)14(18)19-3/h6-8,15H,4-5H2,1-3H3
    • InChI Key: GMYNCQIGQDXWMM-UHFFFAOYSA-N
    • SMILES: S1C=CC(=C1C(=O)OC)N/C=C(\C(=O)OCC)/C(=O)OCC

Computed Properties

  • Exact Mass: 327.07765844g/mol
  • Monoisotopic Mass: 327.07765844g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 10
  • Complexity: 431
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 119Ų

1,3-Diethyl 2-({[2-(methoxycarbonyl)thiophen-3-yl]amino}methylidene)propanedioate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1431928-1g
Diethyl 2-(((2-(methoxycarbonyl)thiophen-3-yl)amino)methylene)malonate
74695-17-3 95%
1g
¥3351.00 2024-07-28

Additional information on 1,3-Diethyl 2-({[2-(methoxycarbonyl)thiophen-3-yl]amino}methylidene)propanedioate

Professional Introduction to Compound with CAS No 74695-17-3 and Product Name: 1,3-Diethyl 2-({[2-(methoxycarbonyl)thiophen-3-yl]amino}methylidene)propanedioate

Compound with the CAS number 74695-17-3 and the product name 1,3-Diethyl 2-({[2-(methoxycarbonyl)thiophen-3-yl]amino}methylidene)propanedioate represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its complex molecular structure, has garnered considerable attention due to its potential applications in drug development and medicinal chemistry. The intricate architecture of this molecule, featuring multiple functional groups, makes it a promising candidate for further investigation in various therapeutic areas.

The molecular formula of 1,3-Diethyl 2-({[2-(methoxycarbonyl)thiophen-3-yl]amino}methylidene)propanedioate highlights its structural complexity and diversity. The presence of a thiophene ring at the core of the molecule, substituted with a methoxycarbonyl group, contributes to its unique chemical properties. This substitution pattern is not only intriguing from a synthetic chemistry perspective but also suggests potential biological activity. The diethyl group at the 1,3 positions further enhances the compound's structural diversity, which may influence its interactions with biological targets.

Recent research in the field of medicinal chemistry has demonstrated that molecules incorporating thiophene derivatives often exhibit significant pharmacological activity. Thiophenes are well-known for their role in various bioactive compounds, including antiviral, antibacterial, and anticancer agents. The specific substitution pattern in 1,3-Diethyl 2-({[2-(methoxycarbonyl)thiophen-3-yl]amino}methylidene)propanedioate positions it as a potential lead compound for further development in these therapeutic areas.

In particular, the aminomethylidene group within the molecule suggests potential for hydrogen bonding interactions, which are crucial for drug-receptor binding affinity. This feature is particularly relevant in the design of small-molecule drugs targeting specific biological pathways. The combination of these functional groups makes this compound a versatile scaffold for medicinal chemists to explore.

The synthesis of 1,3-Diethyl 2-({[2-(methoxycarbonyl)thiophen-3-yl]amino}methylidene)propanedioate involves multiple steps that showcase advanced organic synthesis techniques. The introduction of the methoxycarbonyl group onto the thiophene ring requires precise control over reaction conditions to ensure high yield and purity. This step is critical as it influences the overall reactivity and biological activity of the molecule.

One of the most compelling aspects of this compound is its potential as a building block for more complex drug candidates. The structural motifs present in 1,3-Diethyl 2-({[2-(methoxycarbonyl)thiophen-3-yl]amino}methylidene)propanedioate can be modified or appended with other functional groups to enhance specific pharmacological properties. This flexibility makes it an attractive candidate for structure-based drug design approaches.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of molecules with greater accuracy before experimental synthesis. By leveraging tools such as molecular docking and virtual screening, scientists can identify potential binding interactions between 1,3-Diethyl 2-({[2-(methoxycarbonyl)thiophen-3-yl]amino}methylidene)propanedioate and target proteins. These computational studies have already provided valuable insights into its potential therapeutic applications.

The role of thiophene derivatives in medicinal chemistry is well-documented, with numerous examples of their successful application in drug development. For instance, thiophene-based compounds have been explored as antifungal agents, cardiovascular drugs, and even in the treatment of neurological disorders. The unique structural features of 1,3-Diethyl 2-({[2-(methoxycarbonyl)thiophen-3-yl]amino}methylidene)propanedioate align it with these established classes of bioactive molecules.

Furthermore, the compound's solubility profile and stability under various conditions are critical factors that need to be evaluated during drug development. These physicochemical properties influence formulation design and determine the feasibility of clinical translation. Preliminary studies suggest that modifications to improve solubility could enhance bioavailability and therapeutic efficacy.

The future prospects for 1,3-Diethyl 2-({[2-(methoxycarbonyl)thiophen-3-yl]amino}methylidene)propanedioate are promising given its unique structural features and potential biological activity. Ongoing research aims to elucidate its mechanism of action and explore its efficacy in preclinical models. These studies will provide a solid foundation for future clinical investigations and potential therapeutic applications.

In conclusion,1,3-Diethyl 2-({[2-(methoxycarbonyl)thiophen-3-yl]amino}methylidene)propanedioate, represented by CAS No 74695-17-3, stands out as a significant compound in pharmaceutical chemistry due to its complex structure and potential therapeutic applications. Its unique combination of functional groups positions it as a valuable scaffold for drug discovery efforts aimed at addressing unmet medical needs.

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